Parsaclisib - 1426698-88-5

Parsaclisib

Catalog Number: EVT-254291
CAS Number: 1426698-88-5
Molecular Formula: C20H22ClFN6O2
Molecular Weight: 432.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Parsaclisib (INCB050465) is a next-generation, potent, and highly selective phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor. [] It is being investigated as a potential therapeutic agent for various hematologic malignancies of B-cell origin. [] Parsaclisib belongs to the class of kinase inhibitors and is structurally distinct from first-generation PI3Kδ inhibitors. [] It has shown encouraging anti-tumor activity and reduced hepatotoxicity compared to first-generation PI3Kδ inhibitors in preclinical and clinical studies. [, ]

Ruxolitinib

  • Relevance: The combination of parsaclisib with ruxolitinib has shown promising results in patients with MF who have suboptimal response to ruxolitinib monotherapy. [, ] This combination therapy is currently being evaluated in phase 3 trials. []

Itacitinib

  • Compound Description: Itacitinib is a selective Janus-associated kinase 1 (JAK1) inhibitor. []
  • Relevance: Combination therapies of itacitinib with parsaclisib have been explored in a phase I study for advanced solid tumors. [] The study found that while the combination had a manageable safety profile, it did not demonstrate substantial clinical activity or enhance immune activation in the tumor microenvironment compared to using parsaclisib alone. []

Epacadostat

  • Compound Description: Epacadostat is an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. []
  • Relevance: Similar to the combination with itacitinib, the combination of epacadostat with parsaclisib was investigated in a phase I clinical trial for advanced solid tumors. [] The study concluded that while manageable, the combination therapy did not demonstrate notable clinical activity or enhance immune activation in the tumor microenvironment compared to using parsaclisib alone. []

Pembrolizumab

  • Compound Description: Pembrolizumab is a programmed death-1 (PD-1) inhibitor, belonging to the class of checkpoint inhibitors. []
  • Relevance: The combination of pembrolizumab with either parsaclisib or itacitinib was evaluated in a phase Ib study for patients with advanced solid tumors. [] Despite the preclinical rationale, both combinations showed modest clinical activity, and the response rates did not justify further development for this indication. []

Obinutuzumab

  • Compound Description: Obinutuzumab is a monoclonal antibody targeting CD20, often used in combination with chemotherapy for B-cell malignancies like follicular lymphoma. []
  • Relevance: A phase 1 study (CITADEL-102) investigated the combination of parsaclisib with obinutuzumab and bendamustine in patients with relapsed or refractory follicular lymphoma. [] The combination showed a good safety profile and preliminary evidence of efficacy, encouraging further development. []

Bendamustine

  • Compound Description: Bendamustine is a chemotherapy drug used in various lymphoma types. []
  • Relevance: Similar to obinutuzumab, bendamustine was combined with parsaclisib in the CITADEL-102 clinical trial for relapsed or refractory follicular lymphoma. [] The combination demonstrated an acceptable safety profile and preliminary signs of efficacy. []

Chidamide

  • Compound Description: Chidamide is a histone deacetylase inhibitor (HDACi) with potential applications in various cancers. []
  • Relevance: A phase Ib/II study is currently evaluating the safety and efficacy of combining parsaclisib with chidamide in relapsed/refractory peripheral T-cell lymphoma. [] Preliminary results suggest this combination is tolerable and produces promising responses. []

Ibrutinib

  • Relevance: In the CITADEL-205 study, parsaclisib demonstrated clinical activity as a monotherapy in patients with relapsed or refractory MCL who had previously been treated with ibrutinib. [] This suggests that parsaclisib may provide a treatment option for those who have failed or are intolerant to BTK inhibitor therapy. []

First-generation PI3Kδ inhibitors

  • Relevance: Parsaclisib, as a next-generation PI3Kδ inhibitor, is structurally distinct from first-generation inhibitors. [, ] This difference in structure is believed to contribute to the reduced hepatotoxicity observed with parsaclisib compared to the earlier generation drugs, making it a potentially safer option. [, ]
Overview

Parsaclisib, also known as INCB050465, is a next-generation phosphoinositide 3-kinase delta inhibitor developed primarily for the treatment of various B-cell malignancies. It is characterized by its potent and selective inhibition of phosphoinositide 3-kinase delta, a key enzyme involved in cell signaling pathways that regulate cell growth, survival, and metabolism. The compound was synthesized to overcome the limitations of first-generation inhibitors, particularly concerning hepatotoxicity associated with earlier drugs like idelalisib .

Source and Classification

Parsaclisib is classified as a small molecule drug targeting the phosphoinositide 3-kinase delta pathway. It was discovered through a medicinal chemistry effort aimed at creating a structurally diverse candidate with improved pharmacological properties. The compound is currently under investigation for its efficacy in treating relapsed or refractory B-cell lymphomas and other hematological malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of parsaclisib involves the creation of a unique pyrazolopyrimidine hinge-binder structure, which distinguishes it from other inhibitors in its class. The synthetic route includes breaking the thiazole ring of precursor compounds and forming a bicyclic heterocycle. This modification enhances its selectivity and potency against phosphoinositide 3-kinase delta while minimizing off-target effects .

Key steps in the synthesis include:

  1. Formation of Pyrazolopyrimidine Core: Utilizing various reagents to construct the pyrazolopyrimidine scaffold.
  2. Modification of Aromatic Rings: Systematic substitution on the aromatic rings to optimize binding affinity and pharmacokinetic properties.
  3. Purification: Employing chromatographic techniques to isolate the final product with high purity .
Molecular Structure Analysis

Structure and Data

The molecular formula of parsaclisib is C20H22ClFN6O2C_{20}H_{22}ClFN_6O_2, with a molecular weight of approximately 408.88 g/mol. Its InChIKey is ZQPDJCIXJHUERQ-QWRGUYRKSA-N, indicating its unique chemical structure.

The compound features:

  • A pyrazolopyrimidine core that acts as a hinge-binder.
  • Selective modifications at specific positions to enhance its pharmacological profile.
  • High selectivity for phosphoinositide 3-kinase delta over other isoforms, with an IC50 value less than 1 nM for PI3K delta and greater than 10,000 nM for PI3K alpha, beta, and gamma .
Chemical Reactions Analysis

Reactions and Technical Details

Parsaclisib engages in specific biochemical reactions that inhibit phosphoinositide 3-kinase delta activity. These reactions are critical in modulating signaling pathways involved in cell proliferation and survival.

  1. Inhibition Mechanism: Parsaclisib binds competitively to the active site of phosphoinositide 3-kinase delta, preventing substrate access and subsequent signaling downstream.
  2. Selectivity Assays: Extensive assays demonstrate its selectivity over other kinases, confirming minimal off-target effects compared to first-generation inhibitors .
Mechanism of Action

Process and Data

The mechanism of action of parsaclisib involves the selective inhibition of phosphoinositide 3-kinase delta, leading to reduced activation of downstream signaling pathways such as AKT (protein kinase B). This inhibition results in:

  • Suppression of B-cell receptor signaling.
  • Induction of apoptosis in malignant B cells.
  • Modulation of immune responses through effects on T-cell activation and differentiation.

Clinical studies have shown that parsaclisib effectively reduces tumor burden in patients with relapsed or refractory B-cell malignancies by targeting these pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Parsaclisib exhibits several notable physical and chemical properties:

  • Solubility: Good solubility at pH 7.4 (approximately 210 µg/mL).
  • Stability: Chemically stable under physiological conditions.
  • Absorption: Demonstrates favorable absorption characteristics in preclinical studies.

These properties contribute to its potential as an effective therapeutic agent with manageable side effects compared to earlier drugs .

Applications

Scientific Uses

Parsaclisib has shown promise in several clinical applications:

  1. Treatment of Hematological Malignancies: It is primarily investigated for use in patients with relapsed or refractory follicular lymphoma and other types of non-Hodgkin lymphoma.
  2. Immunomodulation: Its ability to modulate immune responses makes it a candidate for combination therapies aimed at enhancing anti-tumor immunity.
  3. Clinical Trials: Ongoing studies are evaluating its safety, efficacy, and optimal dosing regimens in various populations .
Molecular Mechanisms of PI3Kδ Inhibition by Parsaclisib

Structural Determinants of PI3Kδ Isoform Selectivity

Parsaclisib (INCB050465) is a next-generation phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitor distinguished by its monocyclic pyrazolopyrimidine scaffold. This structural framework confers >1,000-fold selectivity for PI3Kδ over class I PI3K isoforms (α, β, γ), as measured by enzymatic and cellular assays [1] [2]. Unlike first-generation inhibitors (e.g., Idelalisib), which utilize bicyclic purine-based structures linked to hepatotoxicity, parsaclisib's pyrazolopyrimidine core minimizes off-target interactions while optimizing binding-pocket occupancy [1].

Key structural features enabling isoform discrimination include:

  • High-Affinity Hinge Binding: The pyrazolopyrimidine group forms hydrogen bonds with Val828 in the PI3Kδ hinge region, a residue divergent in other isoforms.
  • Specificity Pocket Engagement: A fluorophenyl moiety occupies a hydrophobic region near Trp760 in PI3Kδ, sterically disfavored in PI3Kγ due to residue substitution (Ile879) [2].
  • Solvent-Exposed Vector: The morpholine ring projects toward solvent interfaces, reducing steric clashes with non-conserved residues in PI3Kα/β [1].

Table 1: Structural Basis of Parsaclisib's PI3Kδ Selectivity

Structural ElementInteraction with PI3KδEffect on Other Isoforms
Pyrazolopyrimidine coreH-bonds with Val828Weaker binding to PI3Kα (Glu849)
Fluorophenyl groupHydrophobic interaction with Trp760Steric hindrance in PI3Kγ (Ile879)
Morpholine ringSolvent orientationReduced affinity for PI3Kβ (Lys805)
Methoxy substituentStabilizes affinity pocketMinimal impact on PI3Kα/β catalytic activity

This precision design translates to functional selectivity: Parsaclisib inhibits PI3Kδ with a half-maximal inhibitory concentration (IC50) of 1 nM, compared to IC50 >1,000 nM for PI3Kα/β/γ in biochemical assays [2] [5].

Kinase Inhibition Dynamics: Binding Affinity and Catalytic Activity Modulation

Parsaclisib functions as a competitive ATP antagonist, binding the catalytic cleft of PI3Kδ with reversible yet prolonged occupancy. Kinetic studies reveal a dissociation constant (Kd) of 0.3 nM and an inhibitory constant (Ki) of 0.08 nM, reflecting sub-nanomolar affinity [1] [5]. This high binding potency translates to rapid pathway suppression:

  • Catalytic Suppression: Parsaclisib reduces PIP3 (phosphatidylinositol 3,4,5-trisphosphate) production by >90% within 15 minutes in malignant B-cell lines at 77 nM (IC90), blocking membrane recruitment of PH domain-containing signaling proteins like AKT [1].
  • Residence Time: The inhibitor exhibits a dissociation half-life (t1/2) of 58 minutes—significantly longer than Idelalisib (t1/2 ~22 minutes)—due to optimized hydrophobic interactions with Ile910 and Met752. This prolongs target engagement beyond plasma clearance [2] [5].
  • Cellular Penetrance: Whole-blood assays confirm sustained PI3Kδ inhibition (IC50 = 10 nM) with minimal off-target kinase activity, even at concentrations >10 μM [1].

Table 2: Kinetic Profile of Parsaclisib vs. Other PI3Kδ Inhibitors

ParameterParsaclisibIdelalisibDuvelisib
IC50 (PI3Kδ, nM)12.52.9
Kd (nM)0.31.85.6
Residence time (min)582241
Selectivity (δ vs. α)>10,000-fold300-fold60-fold

Downstream Signaling Pathway Disruption: AKT/mTOR/FOXO Axis

By selectively inhibiting PI3Kδ, parsaclisib disrupts the AKT/mTOR/FOXO signaling cascade, a critical axis for B-cell proliferation and survival. Key mechanistic consequences include:

  • AKT Inactivation: Parsaclisib reduces phosphorylation of AKT at Thr308 (by PDK1) and Ser473 (by mTORC2) by 85–95% in lymphoma models, quantified via immunoblotting. This impairs AKT-mediated substrate phosphorylation (e.g., GSK-3β, MDM2) [1] [6].
  • mTORC1 Suppression: Unphosphorylated AKT fails to inhibit the TSC1/TSC2 complex, sustaining Rheb-GTPase activity and suppressing mTORC1. Consequently, parsaclisib decreases phosphorylation of S6K and 4E-BP1—mTORC1 effectors—by 70% in xenograft tumors, inhibiting cap-dependent translation [3] [6].
  • FOXO Nuclear Translocation: AKT inactivation prevents FOXO phosphorylation, enabling nuclear retention of FOXO1/3a. Transcriptomic analyses show parsaclisib upregulates FOXO target genes (e.g., p27kip1, BIM) by 3–5 fold, inducing cell cycle arrest and apoptosis in B-cell malignancies [1] [10].
  • Immunomodulatory Effects: In syngeneic lymphoma models, parsaclisib reduces regulatory T-cell (Treg) immunosuppression by inhibiting PI3Kδ-dependent STAT5 activation. This restores CD8+ T-cell cytotoxicity independent of direct tumor targeting [1] [10].

Table 3: Parsaclisib-Induced Modulation of Downstream Signaling Nodes

Signaling NodeMolecular ChangeFunctional Consequence
AKT↓ p-Thr308/Ser473 (85–95%)Impaired survival signaling
mTORC1↓ p-S6K/p-4EBP1 (70%)Reduced protein synthesis
FOXO1/3aNuclear accumulation (3–5 fold)Cell cycle arrest & apoptosis
MYC oncoproteinTranscriptional downregulationOvercomes DLBCL resistance

Notably, parsaclisib overcomes MYC-driven resistance in diffuse large B-cell lymphoma (DLBCL): While MYC overexpression bypasses PI3Kδ blockade, parsaclisib indirectly suppresses MYC transcription via FOXO-mediated repression, reducing proliferation in resistant lines [1].

Properties

CAS Number

1426698-88-5

Product Name

Parsaclisib

IUPAC Name

(4R)-4-[3-[(1S)-1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one

Molecular Formula

C20H22ClFN6O2

Molecular Weight

432.9 g/mol

InChI

InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26)/t10-,11-/m0/s1

InChI Key

ZQPDJCIXJHUERQ-QWRGUYRKSA-N

SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4

Synonyms

Parsaclisib;(4R)-4-{3-[(1S)-1-(4-amino-3-methyl-1H-pyrazolo[3,4- d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy- 6-fluorophenyl}pyrrolidin-2-one

Canonical SMILES

CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4

Isomeric SMILES

CCOC1=C(C(=C(C=C1[C@H](C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)[C@H]4CC(=O)NC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.